molecular formula C4H3IN2O2S B15247938 5-Iodopyrazine-2-sulfinicacid

5-Iodopyrazine-2-sulfinicacid

Cat. No.: B15247938
M. Wt: 270.05 g/mol
InChI Key: BWWUUZKSKCXNTD-UHFFFAOYSA-N
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Description

5-Iodopyrazine-2-sulfinic acid: is a heterocyclic organic compound containing iodine, sulfur, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Iodopyrazine-2-sulfinic acid typically involves the iodination of pyrazine derivatives followed by sulfonation. One common method includes the reaction of pyrazine with iodine in the presence of an oxidizing agent to introduce the iodine atom at the desired position. Subsequent sulfonation can be achieved using sulfur trioxide or chlorosulfonic acid under controlled conditions to yield the sulfinic acid derivative.

Industrial Production Methods: Industrial production of 5-Iodopyrazine-2-sulfinic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 5-Iodopyrazine-2-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, palladium-catalyzed coupling reactions.

Major Products:

    Oxidation: 5-Iodopyrazine-2-sulfonic acid.

    Reduction: 5-Hydroxypyrazine-2-sulfinic acid.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Iodopyrazine-2-sulfinic acid is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its ability to undergo specific chemical transformations.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s unique structure may allow it to interact with biological targets in novel ways, leading to the discovery of new drugs.

Industry: In the industrial sector, 5-Iodopyrazine-2-sulfinic acid can be used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism by which 5-Iodopyrazine-2-sulfinic acid exerts its effects depends on its chemical reactivity. The sulfinic acid group can act as a nucleophile or electrophile in various reactions, allowing it to interact with different molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes.

Comparison with Similar Compounds

  • 5-Bromopyrazine-2-sulfinic acid
  • 5-Chloropyrazine-2-sulfinic acid
  • 5-Fluoropyrazine-2-sulfinic acid

Comparison: Compared to its halogenated analogs, 5-Iodopyrazine-2-sulfinic acid is unique due to the larger atomic radius and higher polarizability of iodine. This can lead to stronger halogen bonding interactions and different reactivity patterns. Additionally, the iodine atom’s presence can influence the compound’s electronic properties, making it distinct from its bromine, chlorine, and fluorine counterparts.

Properties

Molecular Formula

C4H3IN2O2S

Molecular Weight

270.05 g/mol

IUPAC Name

5-iodopyrazine-2-sulfinic acid

InChI

InChI=1S/C4H3IN2O2S/c5-3-1-7-4(2-6-3)10(8)9/h1-2H,(H,8,9)

InChI Key

BWWUUZKSKCXNTD-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)I)S(=O)O

Origin of Product

United States

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